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Compound of Interest

Compound Name: Urotensin II (114-124), human TFA

Cat. No.: B15605310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Urotensin II (U-II) is a cyclic peptide that has been identified as the most potent endogenous

vasoconstrictor in mammals. The human form, Urotensin II (114-124), is an 11-amino acid

peptide that acts as a high-affinity agonist for the G protein-coupled receptor 14 (GPR14), now

more commonly known as the Urotensin receptor (UT). The interaction between U-II and its

receptor triggers a cascade of intracellular signaling events, primarily through the Gαq pathway,

leading to the mobilization of intracellular calcium and subsequent physiological responses.

The U-II/UT system is implicated in a variety of physiological and pathophysiological

processes, particularly within the cardiovascular system. Elevated levels of U-II and its receptor

have been associated with conditions such as atherosclerosis, heart failure, and pulmonary

hypertension. Its potent biological activities, including vasoconstriction, cardiac hypertrophy,

and fibrosis, make the U-II/UT system a compelling target for drug discovery and development.

These application notes provide detailed protocols for studying the biological effects of

Urotensin II (114-124) human TFA in vitro, including its effects on intracellular calcium

mobilization, vasoconstriction, cardiomyocyte hypertrophy, and receptor binding.
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Urotensin II (114-124) human TFA is a lyophilized powder. For optimal stability, it should be

stored at -20°C in a dry and dark environment. Before use, allow the vial to warm to room

temperature before opening to avoid moisture condensation.

Reconstitution:

For in vitro experiments, reconstitute the peptide in sterile, distilled water or a suitable buffer

(e.g., PBS) to create a stock solution. For example, to prepare a 1 mM stock solution, add

the appropriate volume of solvent based on the molecular weight of the peptide.

For cellular assays, the stock solution can be further diluted in the appropriate cell culture

medium or assay buffer.

It is recommended to aliquot the stock solution into single-use volumes to avoid repeated

freeze-thaw cycles.

Quantitative Data Summary
The following tables summarize key quantitative data for the biological activity of human

Urotensin II.

Table 1: In Vitro Bioactivity of Human Urotensin II
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Assay
Cell
Line/Tissue

Parameter Value Reference(s)

Calcium

Mobilization

HEK-293 cells

expressing

human GPR14

EC50 0.62 ± 0.17 nM [1]

Receptor Binding

CHO cells

expressing

human UT

receptor

Ki 8.3 ± 0.04 [2]

Vasoconstriction
Isolated rat

thoracic aorta
pD2 < 9 [3]

Cardiomyocyte

Hypertrophy

H9c2

cardiomyocytes

(UT receptor

upregulated)

EC50 (Reporter

Assay)
0.7 ± 0.2 nM [4]

Cardiomyocyte

Hypertrophy

H9c2

cardiomyocytes

(UT receptor

upregulated)

EC50 ([3H]-

leucine

incorporation)

150 ± 40 nM [4]

Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium ([Ca2+]i) mobilization in

response to Urotensin II in a cell line expressing the human Urotensin receptor (e.g., HEK-

293).

Materials:

HEK-293 cells stably expressing the human Urotensin receptor (GPR14)

Cell culture medium (e.g., DMEM with 10% FBS)

Urotensin II (114-124) human TFA

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3797630/
https://pubmed.ncbi.nlm.nih.gov/14645137/
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3596952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3596952/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fura-2 AM or other suitable calcium indicator dye

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

96-well black, clear-bottom microplates

Fluorometric imaging plate reader (e.g., FlexStation)

Protocol:

Cell Seeding: Seed the HEK-293 cells into 96-well black, clear-bottom microplates at a

density of 50,000 - 100,000 cells per well. Allow the cells to adhere and grow overnight in a

37°C, 5% CO2 incubator.

Dye Loading:

Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g.,

0.02%) in HBSS.

Remove the culture medium from the wells and wash once with HBSS.

Add 100 µL of the loading buffer to each well.

Incubate the plate at 37°C for 45-60 minutes in the dark.

Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular

dye. Add 100 µL of HBSS to each well.

Compound Addition and Measurement:

Prepare serial dilutions of Urotensin II (114-124) human TFA in HBSS.

Place the microplate into the fluorometric imaging plate reader and monitor the baseline

fluorescence.

Add the Urotensin II dilutions to the wells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immediately begin recording the fluorescence intensity at dual excitation wavelengths

(e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm) for a set

period (e.g., 2-5 minutes).

Data Analysis: The change in intracellular calcium is typically represented as the ratio of

fluorescence intensities at the two excitation wavelengths. Calculate the dose-response

curve and determine the EC50 value for Urotensin II.

Calcium Mobilization Assay Workflow

Seed HEK-293-UT cells
in 96-well plate Incubate overnight Load cells with

Fura-2 AM
Wash to remove
extracellular dye Add Urotensin II Measure fluorescence change Analyze data (EC50)

Click to download full resolution via product page

Calcium mobilization assay workflow.

Vasoconstriction Assay in Isolated Rat Aorta
This protocol details the procedure for assessing the vasoconstrictor effects of Urotensin II on

isolated rat thoracic aorta rings.

Materials:

Male Wistar rats (250-300 g)

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2,

KH2PO4 1.2, NaHCO3 25, glucose 11)

Urotensin II (114-124) human TFA

Norepinephrine or Phenylephrine (for pre-contraction)

Organ bath system with isometric force transducers

Data acquisition system

Protocol:
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Tissue Preparation:

Euthanize the rat according to approved institutional guidelines.

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

Clean the aorta of adhering fat and connective tissue.

Cut the aorta into rings of 2-3 mm in length.

Mounting:

Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained

at 37°C and continuously gassed with 95% O2 / 5% CO2.

Apply an optimal resting tension (e.g., 2 g) and allow the tissues to equilibrate for at least

60-90 minutes, with solution changes every 15-20 minutes.

Viability Check:

Contract the rings with a submaximal concentration of a standard agonist like

norepinephrine or phenylephrine to check for tissue viability.

Wash the tissues and allow them to return to baseline tension.

Experimental Procedure:

Once the baseline is stable, add cumulative concentrations of Urotensin II (114-124)

human TFA to the organ bath.

Record the isometric tension changes until a maximal response is achieved.

Data Analysis:

Express the contractile responses as a percentage of the maximal contraction induced by

a reference agonist (e.g., KCl).

Construct a concentration-response curve and calculate the pD2 (-log EC50) value.
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Cardiomyocyte Hypertrophy Assay
This protocol describes the induction of hypertrophy in cultured cardiomyocytes using

Urotensin II.

Materials:

Neonatal rat ventricular myocytes or a suitable cardiomyocyte cell line (e.g., H9c2)

Cell culture medium

Urotensin II (114-124) human TFA

Fetal bovine serum (FBS)

Microscope with a camera and image analysis software

Reagents for protein synthesis measurement (e.g., [3H]-leucine) or reporter gene assays

Protocol:

Cell Culture: Culture the cardiomyocytes in appropriate medium. For induction of

hypertrophy, cells are often serum-starved for 24 hours prior to treatment.

Treatment: Treat the cells with various concentrations of Urotensin II (114-124) human TFA

for 24-48 hours. Include a positive control (e.g., phenylephrine) and a vehicle control.

Assessment of Hypertrophy:

Cell Size Measurement:

Capture images of the cells using a microscope.

Measure the cell surface area or length-to-width ratio using image analysis software. An

increase in cell size or a decrease in the length-to-width ratio is indicative of

hypertrophy.[5]

Protein Synthesis Measurement:
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During the last few hours of Urotensin II treatment, add [3H]-leucine to the culture

medium.

After incubation, lyse the cells and measure the incorporation of [3H]-leucine into total

protein using a scintillation counter. An increase in [3H]-leucine incorporation indicates

increased protein synthesis, a hallmark of hypertrophy.[4]

Data Analysis: Compare the cell size or protein synthesis in Urotensin II-treated cells to the

control cells. Determine the dose-dependent effect of Urotensin II on cardiomyocyte

hypertrophy.

Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of

compounds for the Urotensin receptor.

Materials:

Cell membranes prepared from cells expressing the human Urotensin receptor

[125I]-labeled Urotensin II

Urotensin II (114-124) human TFA (for non-specific binding determination)

Test compounds

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

96-well microplates

Glass fiber filters

Filtration apparatus

Gamma counter

Protocol:

Assay Setup:
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In a 96-well microplate, add the following in order:

Binding buffer

Cell membranes (e.g., 10-20 µg of protein per well)

Test compound at various concentrations or unlabeled Urotensin II (for non-specific

binding, typically at 1 µM).

[125I]-labeled Urotensin II (at a concentration close to its Kd).

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

Filtration:

Rapidly filter the contents of each well through a glass fiber filter using a filtration

apparatus.

Wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl) to remove

unbound radioligand.

Counting:

Place the filters in vials and measure the radioactivity using a gamma counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the concentration of the test compound.

Determine the IC50 value of the test compound and calculate the Ki value using the

Cheng-Prusoff equation.

Signaling Pathway
Urotensin II binding to its receptor (UT/GPR14) primarily activates the Gαq subunit of the

heterotrimeric G protein. This initiates a signaling cascade that leads to various cellular
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responses.

Urotensin II Signaling Pathway
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Urotensin II receptor signaling cascade.

Pathway Description:

Receptor Activation: Urotensin II binds to the UT receptor on the cell surface.[6]

G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the

Gαq subunit, leading to its activation.[7]

PLC Activation: Activated Gαq stimulates Phospholipase C (PLC).[7][8]

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
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[8]

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the

endoplasmic reticulum, triggering the release of stored calcium into the cytosol.[7][8]

Downstream Signaling: The increase in intracellular calcium and the presence of DAG

activate various downstream effectors, including Protein Kinase C (PKC), Ca2+/calmodulin-

dependent protein kinase II (CaMKII), the RhoA/ROCK pathway, and the Extracellular signal-

regulated kinase (ERK) pathway.[9][10][11] These signaling pathways ultimately lead to the

physiological responses associated with Urotensin II, such as smooth muscle contraction

(vasoconstriction) and cardiomyocyte hypertrophy.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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